molecular formula C12H14ClNO B1416553 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide CAS No. 1087792-01-5

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

Cat. No.: B1416553
CAS No.: 1087792-01-5
M. Wt: 223.7 g/mol
InChI Key: MNQFKJOYCGFKKX-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide ( 23459-47-4) is a chemical compound offered for research and development purposes. With a molecular formula of C12H14ClNO and a molecular weight of 223.70, this acetamide derivative is characterized by a phenyl-substituted cyclopropylmethyl group attached to a chloroacetamide functional group . This compound belongs to a class of chemicals frequently utilized as key synthetic intermediates in organic and medicinal chemistry. Research into structurally similar 2-chloro-N-substituted acetamides demonstrates their application as alkylating precursors in the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . For instance, such chloroacetamide derivatives serve as versatile building blocks for the creation of novel chemical entities, including those evaluated for various biological activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11(15)14-9-12(6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFKJOYCGFKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopropylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity . This interaction can affect various biochemical pathways, depending on the specific target and the nature of the modification.

Comparison with Similar Compounds

2-Chloro-N-phenylacetamide Derivatives

  • 2-Chloro-N-(4-fluorophenyl)acetamide : Features a fluorine substituent on the phenyl ring, enhancing electronegativity. This compound exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal packing .

Key Differences :

Compound Substituent Key Interactions/Properties Source
Target compound Cyclopropane-phenyl Steric constraints from cyclopropane Inferred
2-Chloro-N-(4-fluorophenyl) 4-F Enhanced H-bonding, polar interactions
2-Chloro-N-(2-chlorophenyl) 2-Cl Increased lipophilicity, steric effects

Chloroacetamides with Heterocyclic Moieties

N-(1,3-Thiazol-2-yl)acetamides

  • This compound forms infinite 1-D chains via N–H···N hydrogen bonds , contrasting with the cyclopropane-containing target compound’s likely rigidity.

Key Differences :

Compound Heterocycle Biological Relevance Source
Target compound None Unknown (cyclopropane effects) Inferred
N-(1,3-Thiazol-2-yl) Thiazole Antimicrobial/ligand potential

Agrochemically Relevant Chloroacetamides

Herbicidal Acetamides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) : A pre-emergent herbicide with methoxymethyl and diethylphenyl groups enhancing soil mobility and lipid membrane penetration .
  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) : Contains a thienyl ring, improving selectivity in weed control .

Key Differences :

Compound Key Substituents Application Source
Target compound Cyclopropane-phenyl Undocumented Inferred
Alachlor Diethylphenyl, methoxymethyl Broad-spectrum herbicide
Dimethenamid Thienyl, methoxyethyl Selective herbicide

Physicochemical Properties

Collision Cross-Section (CCS) Data

  • 2-Chloro-N-(2-methyl-1-phenylpropyl)acetamide : Exhibits a predicted CCS of 150.9 Ų for [M+H]+ adducts, reflecting its branched alkyl chain’s conformational flexibility .
  • 2-Chloro-N-(2-phenylpropyl)acetamide : Similar CCS values (153.3 Ų for [M]+) suggest comparable molecular volumes to the target compound .

Key Differences :

Compound CCS (Ų) [M+H]+ Structural Feature Source
Target compound Not reported Cyclopropane rigidity
2-Chloro-N-(2-phenylpropyl) 153.3 Flexible propyl chain

Research Implications and Gaps

  • Structural Effects on Toxicity: highlights that minor substituent changes (e.g., methyl vs. hydroxymethyl groups) may unpredictably influence mutagenicity . The cyclopropane in the target compound could similarly modulate toxicity.

Biological Activity

2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1NClC3H3NO\text{C}_1\text{H}_1\text{N}\text{Cl}\text{C}_3\text{H}_3\text{N}\text{O}

This compound features a chloro group, an acetamide functional group, and a cyclopropyl ring attached to a phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes, which can alter cellular metabolism and energy production pathways.
  • Signal Transduction Modulation : The compound may modulate signaling pathways by interacting with kinases and phosphatases, affecting downstream cellular responses.
  • Apoptosis Induction : In certain studies, it has been observed to activate apoptotic pathways in specific cell types, leading to programmed cell death.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of 2-chloro-N-alkyl/aryl acetamides demonstrated significant antibacterial activity against several strains. The following table summarizes the antibacterial activity observed:

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3a716No zone
3b262325
3c303536
3d272930
3e303036
............

The study indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Analgesic Activity

Research involving the docking studies of related compounds has suggested potential analgesic properties. For instance, derivatives were tested for their binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for pain management therapies. The findings indicated that certain derivatives exhibited significant analgesic responses comparable to standard analgesics like diclofenac sodium .

Case Studies

  • In Vivo Studies : In animal models, the administration of this compound showed dose-dependent effects on pain relief and inflammation reduction. Higher doses correlated with increased efficacy but also raised concerns regarding potential toxicity .
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Pharmacological Implications

The diverse biological activities of this compound position it as a promising candidate for further development in therapeutic applications. Its ability to modulate enzyme activity and induce apoptosis highlights its potential in treating infections and possibly cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with (1-phenylcyclopropyl)methanamine. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of a base like triethylamine to neutralize HCl byproducts . Optimization can involve computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and solvent systems, as demonstrated in ICReDD’s workflow . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the acetamide backbone and cyclopropane ring. For example, the NH proton appears as a singlet near δ 8.5–9.0 ppm, while cyclopropane protons show distinct splitting patterns .
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and C-Cl (~750 cm1^{-1}) validate functional groups .
  • XRD : Resolves ambiguities in stereochemistry; e.g., antiparallel alignment of N–H and C=O bonds and syn conformation of C–Cl/C=O bonds in related chloroacetamides .
  • Conflict Resolution : Cross-validate using high-resolution mass spectrometry (HRMS) and temperature-dependent NMR to detect conformational flexibility .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin and fluconazole as controls .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using donepezil as a reference inhibitor .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or proteases. The cyclopropane ring may enhance rigidity, favoring hydrophobic pocket binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS). Pay attention to the chloroacetamide moiety’s electrostatic potential .
  • Limitations : Over-reliance on static crystal structures may miss dynamic allosteric effects. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent protocols (e.g., 24–72 hr incubation in cytotoxicity assays) .
  • SAR Studies : Systematically modify substituents (e.g., phenyl vs. thienyl groups) to isolate pharmacophores. For example, replacing the cyclopropane with a cyclohexyl group reduced antimicrobial activity in analogous compounds .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile data variability, accounting for assay sensitivity and cell line heterogeneity .

Q. How does the cyclopropane ring influence reactivity and stability under varying pH/temperature?

  • Methodological Answer :

  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., cyclopropane ring opening above 150°C in related compounds) .
  • Acid/Base Stability : Monitor via HPLC under simulated gastric conditions (pH 1–3). The cyclopropane’s strain may increase susceptibility to ring-opening reactions compared to non-cyclic analogs .
  • Reactivity : DFT calculations (e.g., Gaussian 16) show cyclopropane’s hyperconjugation stabilizes transition states in nucleophilic substitutions .

Q. How can reaction byproducts be identified and mitigated during synthesis?

  • Methodological Answer :

  • Byproduct Profiling : LC-MS/MS detects impurities like dichloroacetamide derivatives formed via over-chlorination .
  • Mitigation : Optimize stoichiometry (e.g., 1:1.05 amine:chloroacetyl chloride ratio) and employ scavengers (e.g., molecular sieves) to absorb HCl .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR assignments for the cyclopropane moiety?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolves dynamic effects; e.g., coalescence of cyclopropane proton signals at elevated temperatures indicates conformational exchange .
  • NOESY : Correlates spatial proximity of cyclopropane protons to adjacent phenyl groups, confirming stereochemistry .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueObserved Signal(s)Reference Compound Comparison
1^1H NMRδ 1.2–1.5 (m, cyclopropane), δ 8.6 (s, NH)δ 8.7 (N-phenylacetamide NH)
IR1650 cm1^{-1} (C=O), 750 cm1^{-1} (C-Cl)1645 cm1^{-1} (C=O in 2-chloro-N-(2,4-dichlorophenyl)acetamide)
XRDDihedral angle: 16.0° (amide vs. phenyl)18.5° in N-(4-benzyloxy-phenyl) analog

Table 2 : Biological Activity Variability in Analogous Compounds

Compound ModificationAntimicrobial Activity (MIC, μg/mL)Cytotoxicity (IC50_{50}, μM)Source
Phenylcyclopropane substituent8–12 (S. aureus)45–50 (HeLa)
Thienyl substituent25–30 (S. aureus)>100 (HeLa)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide
Reactant of Route 2
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2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide

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